4-Iodothiophene-2-carbaldehyde molecular weight
4-Iodothiophene-2-carbaldehyde molecular weight
An In-Depth Technical Guide to 4-Iodothiophene-2-carbaldehyde: Properties, Synthesis, and Applications
Executive Summary
4-Iodothiophene-2-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to researchers in materials science and medicinal chemistry. Its structure, which incorporates a thiophene ring substituted with both a reactive iodine atom and a versatile aldehyde group, establishes it as a valuable bifunctional building block. The thiophene core is a recognized "privileged pharmacophore" in drug discovery, and its derivatives are integral to the development of organic electronics.[1] This guide provides a comprehensive technical overview of the physicochemical properties, synthetic utility, key applications, and handling protocols for 4-Iodothiophene-2-carbaldehyde, intended for professionals in research and development.
Physicochemical and Structural Properties
The fundamental properties of 4-Iodothiophene-2-carbaldehyde are summarized below. The molecular weight is identical to its isomers, 3-iodothiophene-2-carbaldehyde and 5-iodothiophene-2-carbaldehyde, due to their shared molecular formula.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃IOS | [2] |
| Molecular Weight | 238.05 g/mol | [2] |
| CAS Number | 18812-38-9 | [3] |
| Appearance | Typically a solid (powder) | |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [3][4] |
The Thiophene Scaffold: A Nexus of Reactivity
The thiophene ring system is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[1] This is due to its unique electronic properties and its ability to act as a bioisostere for other aromatic rings, influencing the compound's solubility, metabolism, and receptor-binding interactions.[1] In 4-Iodothiophene-2-carbaldehyde, the thiophene core is augmented by two distinct functional groups that can be addressed with high selectivity.
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The Iodo Group (C4-Position): The iodine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions. This site is predominantly used for building carbon-carbon bonds through reactions like Suzuki-Miyaura and Stille couplings, enabling the synthesis of complex arylthiophene structures.[3] These structures are critical for tuning the electronic properties of materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3]
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The Carbaldehyde Group (C2-Position): The aldehyde (formyl) group provides a reactive site for a different set of transformations, primarily nucleophilic addition and condensation reactions.[3] This functionality is invaluable in medicinal chemistry for constructing larger, more complex bioactive molecules or for linking the thiophene scaffold to other pharmacophores.[3][5]
Figure 1: Diagram illustrating the distinct reactive pathways enabled by the iodo and aldehyde functional groups.
Spectroscopic Profile
Characterization of 4-Iodothiophene-2-carbaldehyde relies on standard spectroscopic techniques. While a complete dataset is proprietary to manufacturers, a predictive profile can be assembled based on data from its isomers and closely related analogues.
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H-NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.0 ppm (singlet) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the aromatic ring current. Data from related 4-arylthiophene-2-carbaldehydes show this peak at δ ~9.95 ppm.[6] |
| Thiophene Protons (H3, H5) | δ 7.5 - 8.5 ppm (doublets) | Aromatic protons on the thiophene ring. Their exact shifts and coupling constants depend on the electronic environment. In a 4-phenyl analogue, these appear as singlets at δ 7.8 and 8.1 ppm.[6] | |
| FT-IR | Carbonyl Stretch (C=O) | 1660 - 1685 cm⁻¹ | This is a strong, characteristic absorption for an aromatic aldehyde. The parent thiophene-2-carbaldehyde shows this peak at ~1683 cm⁻¹.[7] |
| Aromatic C-H Stretch | ~3100 cm⁻¹ | Typical for C-H bonds on an aromatic ring. |
Core Applications & Experimental Protocols
The dual-reactivity profile makes 4-Iodothiophene-2-carbaldehyde a strategic starting material for multi-step syntheses in both materials and life sciences.
Application in Organic Electronics
This molecule serves as a key monomer precursor for the synthesis of π-conjugated polymers.[3] The ability to controllably form C-C bonds at the 4-position allows for the creation of well-defined polymer backbones with tunable electronic and optical properties, essential for fabricating organic semiconductors.[3]
Application in Medicinal Chemistry
Derivatives of arylthiophene-2-carbaldehyde have demonstrated significant biological potential, including excellent antibacterial activity against Gram-negative bacteria like Pseudomonas aeruginosa, as well as anti-urease and antioxidant capabilities.[3][6] The scaffold is used to synthesize novel compounds that are then screened for therapeutic activity.[6]
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura reaction to synthesize a 4-arylthiophene-2-carbaldehyde derivative, a common step in drug and materials discovery. The methodology is adapted from established procedures for related bromo- and aryl-thiophene carbaldehydes.[6]
Causality Behind Component Selection:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, well-established catalyst for Suzuki couplings, effective for coupling aryl halides with boronic acids/esters.[6]
-
Base: Potassium phosphate (K₃PO₄) is used as the base. It is sufficiently strong to facilitate the transmetalation step of the catalytic cycle and is known to give good yields in these types of reactions.[6]
-
Solvent System: A biphasic system like toluene/water is often used. The organic phase solubilizes the starting material and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.[6]
Step-by-Step Methodology:
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Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Iodothiophene-2-carbaldehyde (1.0 eq), the desired arylboronic acid or pinacol ester (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via cannula.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 4-arylthiophene-2-carbaldehyde.
Figure 2: A typical experimental workflow for the synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki coupling.
Safety, Handling, and Storage
Proper handling of 4-Iodothiophene-2-carbaldehyde is essential for laboratory safety and maintaining the integrity of the compound.
-
Storage: The compound requires cold-chain transportation and must be stored in a dark, dry place under an inert atmosphere at 2-8°C to ensure stability.[3][4]
-
Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8][10] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[11]
GHS Hazard Information (based on isomeric data):
| Hazard Class | Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | |
| Skin Irritation | H315: Causes skin irritation | |
| Eye Irritation | H319: Causes serious eye irritation | |
| Specific target organ toxicity | H335: May cause respiratory irritation |
Conclusion
4-Iodothiophene-2-carbaldehyde is a quintessential example of a modern heterocyclic building block. Its value is derived not just from the privileged thiophene core but from the strategic placement of two orthogonal functional groups. This bifunctionality provides chemists with a reliable and versatile platform for synthesizing complex molecular architectures, driving innovation in the development of advanced organic materials and novel therapeutic agents.
References
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PubChem. 4-Bromothiophene-2-carbaldehyde. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. ResearchGate. Retrieved from [Link]
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Shaukat, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health (NIH). Retrieved from [Link]
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Saini, M. S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Retrieved from [Link]
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ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. Retrieved from [Link]
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Organic Syntheses. 2-Iodothiophene. Retrieved from [Link]
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Thermo Scientific Alfa Aesar. Thiophene-2-carboxaldehyde, 98+%. Retrieved from [Link]
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Wikipedia. Thiophene-2-carboxaldehyde. Retrieved from [Link]
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